2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide
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Overview
Description
2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a carbamothioyl group, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide typically involves the reaction of pyridine-2-amine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride at low temperatures to ensure the formation of the desired product . The general reaction scheme is as follows:
Step 1: Pyridine-2-amine is dissolved in methylene chloride.
Step 2: Triethylamine is added to the solution.
Step 3: 2,2-dimethylpropanoyl chloride is added dropwise to the reaction mixture at 0°C.
Step 4: The reaction mixture is stirred at room temperature for several hours.
Step 5: The product is isolated and purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(2-pyrimidinyl)propanamide: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2,2-dimethyl-N-(pyridin-3-yl)propanamide: Similar structure but with the pyridine ring attached at the 3-position.
Uniqueness
2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-11(2,3)9(15)14-10(16)13-8-6-4-5-7-12-8/h4-7H,1-3H3,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNAGHNKCDBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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